N-cyclopentyl-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide

Description

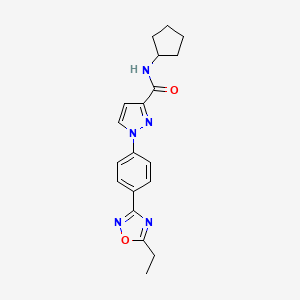

This compound features a pyrazole core substituted at position 1 with a phenyl ring bearing a 5-ethyl-1,2,4-oxadiazole moiety and at position 3 with a cyclopentyl-carboxamide group.

Properties

IUPAC Name |

N-cyclopentyl-1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-2-17-21-18(23-26-17)13-7-9-15(10-8-13)24-12-11-16(22-24)19(25)20-14-5-3-4-6-14/h7-12,14H,2-6H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEMJCNHPUUKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

This structure features a cyclopentyl group, a pyrazole moiety, and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole and oxadiazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | HePG-2 | 35.58 | Apoptosis induction |

| 10c | HCT-116 | 2.86 | EGFR inhibition |

| 17a | MCF-7 | 0.65 | Cell cycle arrest |

The pyrazole moiety has been identified as crucial for cytotoxic activity, with compounds exhibiting IC50 values significantly lower than standard chemotherapy agents like doxorubicin .

The mechanisms through which these compounds exert their effects include:

- Inhibition of Tyrosine Kinases : Compounds similar to this compound have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical in cancer cell proliferation .

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

Study on Antiproliferative Effects

A recent study synthesized a series of oxadiazole and pyrazoline derivatives and evaluated their antiproliferative effects on several cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced biological activity. For example, compound 10c demonstrated superior activity against HCT-116 cells with an IC50 value of 2.86 µM .

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the therapeutic potential of N-cyclopentyl derivatives. These studies often measure tumor size reduction and survival rates compared to control groups treated with standard chemotherapy agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with pyrazole-carboxamide cores, oxadiazole derivatives, and related heterocycles. Key differences include substituent types, molecular complexity, and inferred pharmacological properties.

Table 1: Structural and Molecular Comparison

Functional Group Analysis

Oxadiazole Modifications :

- The target compound’s 5-ethyl-1,2,4-oxadiazole group contrasts with CAS 1796969-73-7’s 3-cyclopropyl substitution . Ethyl groups may confer greater metabolic stability than smaller alkyl chains (e.g., methyl) due to steric hindrance.

- Bis-oxadiazole derivatives in act as prodrugs, releasing active amidines upon reduction . The target’s single oxadiazole may lack this prodrug mechanism but could still interact with similar biological targets.

- and describe pyrazole-carboxamides with thiazole or triazole moieties, which alter electronic properties and solubility .

Cyclopentyl vs. Other Aliphatic Groups :

Inferred Pharmacological and Physicochemical Properties

- Lipophilicity : The ethyl-oxadiazole and cyclopentyl groups suggest moderate lipophilicity, favoring blood-brain barrier penetration compared to polar analogs like C590-0199 (fluorophenyl) .

- Metabolic Stability : Ethyl substituents may resist oxidative metabolism better than methyl or cyclopropyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.